An In-Depth Technical Guide to Mal-amido-PEG4-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation and Drug Development
An In-Depth Technical Guide to Mal-amido-PEG4-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mal-amido-PEG4-NHS ester is a heterobifunctional crosslinking reagent widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and detailed protocols for its application. Key quantitative data are presented in structured tables for ease of reference, and reaction pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its utility in advanced biochemical applications.
Core Principles and Chemical Properties
Mal-amido-PEG4-NHS ester possesses two distinct reactive moieties at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional nature allows for the sequential and specific conjugation of two different biomolecules.
-
N-hydroxysuccinimide (NHS) Ester: This functional group reacts with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[3][4][5]
-
Maleimide (B117702): This group specifically reacts with sulfhydryl (thiol) groups (-SH), typically from cysteine residues, through a Michael addition reaction to form a stable thioether linkage.[6][7]
-
PEG4 Spacer: The tetraethylene glycol (PEG4) linker enhances the solubility of the reagent and the resulting conjugate in aqueous media, reduces the potential for aggregation, and provides a flexible spacer arm.[2][8]
The controlled, step-wise reaction capability of this crosslinker is a significant advantage in the synthesis of complex bioconjugates.[9]
Quantitative Data Summary
The physicochemical and reactive properties of Mal-amido-PEG4-NHS ester are summarized below.
| Property | Value | Reference |
| Molecular Formula | C22H31N3O11 | [2] |
| Molecular Weight | 513.50 g/mol | [2] |
| CAS Number | 756525-99-2 | [2] |
| Reaction Parameters | NHS Ester - Amine Reaction | Maleimide - Thiol Reaction |
| Target Functional Group | Primary Amine (-NH2) | Sulfhydryl/Thiol (-SH) |
| Optimal pH Range | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | 6.5 - 7.5 |
| Recommended Buffers | Phosphate, Bicarbonate, Borate, HEPES | Phosphate, HEPES (with EDTA) |
| Buffers to Avoid | Amine-containing (e.g., Tris, Glycine) | Thiol-containing (e.g., DTT, β-mercaptoethanol) |
| Typical Reaction Time | 30-60 min (RT) or 2-4 hours (4°C) | 30 min (RT) or 2 hours (4°C) |
| Recommended Molar Excess | 10- to 50-fold over amine-containing protein | Equimolar to 5-fold over thiol-containing molecule |
| Competing Reaction | Hydrolysis of NHS ester (rate increases with pH) | Hydrolysis of maleimide ring (at pH > 7.5) |
| NHS Ester Half-life (Hydrolysis) | 4-5 hours (pH 7.0, 0°C); 10 minutes (pH 8.6, 4°C) | N/A |
Reaction Mechanisms and Pathways
The specificity of Mal-amido-PEG4-NHS ester is derived from the distinct reactivity of its two terminal groups.
NHS Ester Reaction with Primary Amines
The NHS ester reacts with a primary amine via a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[3][10] This reaction is pH-dependent; at low pH, the amine is protonated and non-nucleophilic, while at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[3][11]
Maleimide Reaction with Thiols
The maleimide group reacts with a sulfhydryl group through a Michael addition mechanism.[7] The thiolate anion, which is favored at a pH between 6.5 and 7.5, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable, covalent thioether bond.[6] At pH values above 7.5, the maleimide group can also react with primary amines, and the maleimide ring is more susceptible to hydrolysis.[6][9]
Experimental Protocols
The following protocols provide detailed methodologies for common applications of Mal-amido-PEG4-NHS ester.
Two-Step Antibody-Drug Conjugation Workflow
This protocol describes the conjugation of a thiol-containing small molecule drug to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Mal-amido-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing drug molecule
-
Desalting columns
-
Quenching buffer (e.g., 10 mM cysteine)
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.[12]
-
Linker Preparation: Immediately before use, dissolve Mal-amido-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[13] The reagent is moisture-sensitive and should be equilibrated to room temperature before opening.[9][12]
-
Step 1: Antibody Activation:
-
Step 2: Purification:
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.[9]
-
-
Step 3: Conjugation to Thiol-Drug:
-
Immediately add the thiol-containing drug to the purified, maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[13]
-
-
Step 4: Quenching (Optional):
-
To cap any unreacted maleimide groups, add a quenching solution (e.g., L-cysteine) to a final concentration of 10-20 mM and incubate for 15-30 minutes at room temperature.[13]
-
-
Step 5: Final Purification:
-
Purify the final antibody-drug conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted components.
-
PROTAC Synthesis Protocol
This protocol outlines the synthesis of a PROTAC by first reacting the NHS ester with an amine-functionalized E3 ligase ligand, followed by conjugation to a thiol-containing target protein ligand.
Materials:
-
Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
Mal-amido-PEG4-NHS ester
-
Thiol-containing target protein inhibitor
-
Anhydrous DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Purification instrumentation (e.g., preparative HPLC)
Procedure:
-
E3 Ligase Ligand-Linker Intermediate Synthesis:
-
Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve Mal-amido-PEG4-NHS ester (1.1 equivalents) in anhydrous DMF and add it dropwise to the ligand solution while stirring.[4]
-
Allow the reaction to stir at room temperature for 4-12 hours.[4][14] Monitor progress by LC-MS.
-
Purify the intermediate product (E3 Ligase Ligand-PEG4-Maleimide) via chromatography.
-
-
Final PROTAC Synthesis:
-
Dissolve the purified E3 Ligand-Linker intermediate (1.0 equivalent) in anhydrous DMF.
-
Add the thiol-modified target protein inhibitor (1.2 equivalents) to the solution.[4]
-
Stir the reaction mixture at room temperature for 2-4 hours. The maleimide-thiol conjugation is typically rapid.[4] Monitor progress by LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the structure and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR.
-
Conclusion
Mal-amido-PEG4-NHS ester is a highly versatile and efficient heterobifunctional crosslinker, indispensable for the development of sophisticated bioconjugates. Its well-defined reactive ends, coupled with a hydrophilic PEG spacer, allow for controlled and specific conjugation of amine- and thiol-containing molecules. By understanding the core principles of its reactivity and adhering to optimized protocols, researchers can effectively leverage this reagent to advance their work in targeted therapeutics, diagnostics, and fundamental life sciences research.
References
- 1. benchchem.com [benchchem.com]
- 2. Mal-amido-PEG4-NHS, 756525-99-2 | BroadPharm [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. bachem.com [bachem.com]
- 8. Mal-PEG4-NHS ester, 1325208-25-0 | BroadPharm [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. biorxiv.org [biorxiv.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
